1,1,5-Trimethylheptyl valerate

Description

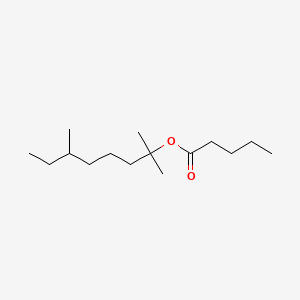

1,1,5-Trimethylheptyl valerate (CAS: 96846-75-2) is an aliphatic ester with the molecular formula C₁₄H₂₈O₂. Structurally, it consists of a valeric acid (pentanoic acid) moiety esterified with 1,1,5-trimethylheptanol, a branched tertiary alcohol. This compound is characterized by its high molecular weight (228.37 g/mol) and branched alkyl chain, which influence its physical-chemical properties, such as low volatility and enhanced lipophilicity compared to simpler esters .

Properties

CAS No. |

96846-73-0 |

|---|---|

Molecular Formula |

C15H30O2 |

Molecular Weight |

242.40 g/mol |

IUPAC Name |

2,6-dimethyloctan-2-yl pentanoate |

InChI |

InChI=1S/C15H30O2/c1-6-8-11-14(16)17-15(4,5)12-9-10-13(3)7-2/h13H,6-12H2,1-5H3 |

InChI Key |

KAEMAFWFBDAUAP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)OC(C)(C)CCCC(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,5-Trimethylheptyl valerate can be synthesized through esterification reactions. One common method involves the reaction of valeric acid with 1,1,5-trimethylheptanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,1,5-Trimethylheptyl valerate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: Valeric acid and 1,1,5-trimethylheptanol.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Scientific Research Applications

1,1,5-Trimethylheptyl valerate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1,5-trimethylheptyl valerate primarily involves its interaction with biological molecules through ester hydrolysis. The ester bond is cleaved by esterases, releasing valeric acid and 1,1,5-trimethylheptanol. These products can then participate in various metabolic pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural Features

- 1,1,5-Trimethylheptyl Valerate : Branched tertiary alcohol ester with a C₅ acid. The 1,1,5-trimethylheptyl group introduces steric hindrance, reducing molecular flexibility and increasing hydrophobicity.

- Methyl Valerate (C₆H₁₂O₂) : Straight-chain ester with a methyl group; simpler structure with higher volatility .

- Ethyl Valerate (C₇H₁₄O₂) : Ethyl ester of valeric acid; widely used in food and fragrance industries due to fruity aroma .

- Amyl Valerate (C₁₀H₂₀O₂) : Pentyl ester with a longer alkyl chain; applications in cosmetics and pharmaceuticals .

- Anisyl Valerate (C₁₃H₁₈O₃) : Contains a methoxyphenyl group, enhancing aromaticity for fragrance applications .

Physical-Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Properties |

|---|---|---|---|---|

| This compound | C₁₄H₂₈O₂ | 228.37 | ~250–280 (est.) | Low volatility, high lipophilicity |

| Methyl Valerate | C₆H₁₂O₂ | 116.16 | ~142–145 | High volatility, polar |

| Ethyl Valerate | C₇H₁₄O₂ | 130.18 | ~165–168 | Fruity odor, moderate solubility |

| Amyl Valerate | C₁₀H₂₀O₂ | 172.26 | 201–203 | Low volatility, used in sustained-release formulations |

| Anisyl Valerate | C₁₃H₁₈O₃ | 222.28 | ~280–300 (est.) | Aromatic, used in perfumery |

Note: Estimated boiling points for this compound and anisyl valerate are extrapolated based on chain length and branching .

Biological Activity

1,1,5-Trimethylheptyl valerate is an organic compound with the chemical formula C15H30O2 and a CAS number of 96846-73-0. It belongs to the class of esters derived from valeric acid and 1,1,5-trimethylheptanol. This compound has garnered attention for its potential biological activities and applications in various fields, including pharmacology and agriculture.

| Property | Value |

|---|---|

| Molecular Formula | C15H30O2 |

| Molecular Weight | 242.4 g/mol |

| CAS Number | 96846-73-0 |

| IUPAC Name | This compound |

Biological Activity

Research into the biological activity of this compound has revealed several key areas of interest:

Antimicrobial Properties

Studies have indicated that esters like this compound may exhibit antimicrobial properties. For instance, a comparative analysis of various esters demonstrated that certain structural features contribute to their efficacy against specific bacterial strains. The presence of branched alkyl chains in compounds similar to this compound has been associated with enhanced activity against Gram-positive bacteria.

Insecticidal Activity

The compound has also been investigated for its insecticidal properties. Research suggests that esters with long hydrophobic chains can disrupt the lipid membranes of insect cells, leading to increased mortality rates in targeted pests. In laboratory settings, formulations containing this compound showed significant effectiveness against common agricultural pests.

The biological activity of this compound is believed to involve several mechanisms:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into cellular membranes, disrupting their integrity and leading to cell lysis.

- Enzyme Inhibition : Some studies suggest that the compound may inhibit key enzymes involved in metabolic pathways in microorganisms and insects.

Study on Antimicrobial Effects

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several esters against Escherichia coli and Staphylococcus aureus. The findings indicated that compounds with branched alkyl groups exhibited stronger inhibition zones compared to their linear counterparts. Specifically, this compound demonstrated a notable inhibition effect on S. aureus at concentrations above 100 µg/mL.

Field Trials for Insect Control

In field trials conducted on crops susceptible to aphid infestations, formulations containing this compound were applied. Results showed a reduction in pest populations by up to 70% within one week post-application. These findings suggest potential for development as a biopesticide alternative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.